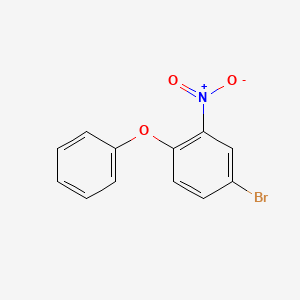

4-Bromo-2-nitro-1-phenoxybenzene

Vue d'ensemble

Description

“4-Bromo-2-nitro-1-phenoxybenzene” is an organic compound with the molecular weight of 294.1 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H .Chemical Reactions Analysis

The chemical reactions of “this compound” involve electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Intermediate Formation : It serves as an intermediate in the synthesis of complex molecules, such as dofetilide, a medication for arrhythmia treatment, through processes like the Williamson ether synthesis (Zhai Guang-xin, 2006) .

- Ultrasound-assisted Synthesis : The preparation of nitro aromatic ethers, like 1-butoxy-4-nitrobenzene, is enhanced by ultrasound in the presence of phase-transfer catalysts, indicating a potential route for the synthesis of similar compounds (K. Harikumar & V. Rajendran, 2014) K. Harikumar & V. Rajendran, 2014.

Biological and Electrochemical Evaluation

- Anticancer Potential : Certain nitroaromatics, including derivatives of phenoxybenzene, have shown significant antitumor activity and DNA protective capabilities against hydroxyl free radicals, suggesting their potential as anticancer drugs (M. Shabbir et al., 2015) .

Polymer Solar Cells Enhancement

- The incorporation of nitrobenzene derivatives into the active layer of polymer solar cells has been shown to significantly improve device performance by enhancing excitonic dissociation at the donor–acceptor interface, indicating their role in advancing solar energy technologies (G. Fu et al., 2015) .

Environmental and Green Chemistry

- Degradation Studies : Investigations into the degradation pathways of nitrobenzene using Fenton's reagent have highlighted the formation of phenolic products, shedding light on environmental remediation techniques (L. Carlos et al., 2008) .

- Ionic Liquids Reactivity : The unique reactivity of nitrobenzene radical anions in room temperature ionic liquids suggests novel approaches to chemical syntheses and transformations in greener solvents (S. Ernst et al., 2013) .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-nitro-1-phenoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution . The mechanism involves two steps :

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound undergoes electrophilic aromatic substitution, which is a common reaction in organic chemistry and biochemistry .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure of the target molecule, potentially altering its function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability of the compound and could potentially influence its efficacy.

Safety and Hazards

“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .

Propriétés

IUPAC Name |

4-bromo-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEIRSYGYOEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582982 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56966-61-1 | |

| Record name | 4-Bromo-2-nitro-1-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitro-1-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)

![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)